molecular formula C11H13N3O2 B167658 7-Nitrogramine CAS No. 1654-34-8

7-Nitrogramine

Cat. No. B167658
CAS RN: 1654-34-8
M. Wt: 219.24 g/mol
InChI Key: YLVPUBNLOINGDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nitrosamines, including 7-Nitrogramine, are usually produced by the reaction of nitrous acid and secondary amines . A practical and efficient N-nitrosation of secondary amines was achieved using the [NO + ·Crown·H (NO 3) 2-] complex, with easy preparation, handling, and complete solubility in dichloromethane . Another synthesis method involves the reaction of 7-nitro-lH-indole with 40% aqueous dimethylamine and 37% aqueous formaldehyde .


Molecular Structure Analysis

Nitrosamines feature a nitroso group (NO+) bonded to a deprotonated amine . The C2N2O core of nitrosamines is planar, as established by X-ray crystallography .


Chemical Reactions Analysis

Nitrosamines are not directly carcinogenic. Metabolic activation is required to convert them to the alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .

Scientific Research Applications

1. Neuroprotective Effects

7-Nitroindazole (7-NI), recognized as a selective neuronal nitric oxide synthase inhibitor, has shown promising results in neuroprotection. In studies exploring its use, 7-NI demonstrated potential in reducing damage associated with neurotoxicity induced by various agents. For instance, it was effective against kainate-induced neurotoxicity in rat brains (Radenović et al., 2005), and provided protection against bilirubin-induced changes in brain cell function and energy metabolism in newborn piglets (Park, Chang, & Lee, 2002).

2. Anticonvulsant Properties

7-NI has been studied for its anticonvulsant properties, particularly in experimental models. It has shown the capability to potentiate the antiseizure activity of some anticonvulsants in mice, suggesting its role in enhancing the efficacy of existing epilepsy treatments (De Sarro et al., 2000). Another study highlighted its differential effects on the anticonvulsant activity of various antiepileptic drugs against amygdala-kindled seizures in rats (Borowicz, Kleinrok, & Czuczwar, 2000).

3. Investigating Neurological Disorders

7-NI has been used to study the role of the neuronal NO pathway in the nervous system. Its application has extended to experiments focusing on convulsions and neuronal responses, offering insights into neurological processes and potential therapeutic targets. For example, it has been used to investigate the specificity and effects of neuronal nitric oxide synthase (nNOS) inhibition in convulsion models (Matsumura, Kikuchi-Utsumi, & Nakaki, 2008).

4. Examining Effects on Neurotransmitter Systems

Research involving 7-NI also encompasses the exploration of its impact on various neurotransmitter systems, particularly in relation to neurodegenerative diseases like Parkinson's disease. Studies have demonstrated its potential in modulating neurotransmitter levels, thereby affecting neurological functions and disorders (Novaretti et al., 2010).

5. Potential in Treatment of Excitotoxicity

The role of 7-NI in treating conditions involving excitotoxic mechanisms has been investigated, with findings suggesting its efficacy in reducing excitotoxic damage in neurological diseases. This is particularly relevant in the context of treatments that aim to minimize oxidative stress effects (Stevanović et al., 2008).

6. Cardiovascular Implications

7-NI's effects extend to cardiovascular studies as well. It has been used to examine the influence of neuronal nitric oxide synthase on vascular responses and blood pressure regulation, providing insights into cardiovascular physiology and potential therapeutic approaches (Kristek et al., 2013).

7. Anesthetic Implications

Research on 7-NI has delved into its effects during anesthesia, particularly its impact on anesthetic requirements and neuroprotection during surgical procedures. This is crucial in understanding the pharmacological interactions and safety of anesthetics in clinical settings (Kobayashi et al., 2003).

Safety And Hazards

Nitrosamines, including 7-Nitrogramine, pose high safety risks to patients because they are probable human carcinogens . They are part of a group of high potency mutagenic carcinogens referred to as the “cohort of concern” .

Future Directions

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny . The EDQM has always implemented the principles of the EU Article 5 (3) referral and the associated Q&As on active substances covered by CEPs, and therefore the new approaches and the newly established AIs will also be implemented for CEPs from now on .

properties

IUPAC Name

N,N-dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-9(8)4-3-5-10(11)14(15)16/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVPUBNLOINGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167940
Record name Indole, 3-((dimethylamino)methyl)-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine

CAS RN

1654-34-8
Record name Indole, 3-((dimethylamino)methyl)-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC70813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-((dimethylamino)methyl)-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-nitro-1H-indole (3 g, 18.5 mmol), 40% aqueous dimethylamine (3.12 mL, 27.7 mmol) and 37% aqueous formaldehyde (1.57 mL, 19.3 mmol) was stirred for three days at ambient temperature. The reaction mixture was diluted with H2O (20 mL) followed 15% aqueous NaOH (200 mL) and extracted with CHCl3 (3×200 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound in sufficient purity for use in the next step. MS: m/z=181 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LL Melhado, CJ Pearce, M d'Alarcao, NJ Leonard - Phytochemistry, 1980 - Elsevier
Regiospecific syntheses of monodeuterated and monotritiated natural auxin (indole- 3-acetic acid), a synthetic auxin (naphthalene-1-acetic acid) and a photoaffinity labeling auxin (5-…
Number of citations: 25 www.sciencedirect.com
G Casini, L Goodman - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
… 7-Nitrogramine (11) was prepared essentially as describecl by Da Settirno (3) although different p11ysicaI constants were obtained. Thus, 7.0 g of 7-nitroir~clole (I) ga\.e 11.2 g of crude …
Number of citations: 14 cdnsciencepub.com

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